molecular formula C19H18FNO3 B14126031 (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone CAS No. 906262-04-2

(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone

Cat. No.: B14126031
CAS No.: 906262-04-2
M. Wt: 327.3 g/mol
InChI Key: SIOXAIFBIWDBNA-WJDWOHSUSA-N
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Description

(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and a fluorophenyl moiety in its structure suggests that it may exhibit unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline core can be constructed through a Pictet-Spengler reaction.

    Introduction of Methoxy Groups: Methoxylation can be achieved using methanol and an acid catalyst.

    Formation of the Ylidene Group: The ylidene group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Fluorophenyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced isoquinoline derivatives

    Substitution: Functionalized isoquinoline derivatives

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its methoxy and fluorophenyl groups could enhance its binding affinity and specificity.

Medicine

In medicine, isoquinoline derivatives are often investigated for their pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound could be a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, and ion channels, modulating their activity. The methoxy and fluorophenyl groups may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-phenylethanone: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    (2Z)-2-(6,7-dimethoxyisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone: Similar structure but without the dihydroisoquinoline moiety.

Uniqueness

The presence of both methoxy groups and a fluorophenyl moiety in (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone makes it unique compared to other isoquinoline derivatives

Properties

CAS No.

906262-04-2

Molecular Formula

C19H18FNO3

Molecular Weight

327.3 g/mol

IUPAC Name

(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-(2-fluorophenyl)ethanone

InChI

InChI=1S/C19H18FNO3/c1-23-18-9-12-7-8-21-16(14(12)10-19(18)24-2)11-17(22)13-5-3-4-6-15(13)20/h3-6,9-11,21H,7-8H2,1-2H3/b16-11-

InChI Key

SIOXAIFBIWDBNA-WJDWOHSUSA-N

Isomeric SMILES

COC1=C(C=C\2C(=C1)CCN/C2=C\C(=O)C3=CC=CC=C3F)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=CC(=O)C3=CC=CC=C3F)OC

solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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